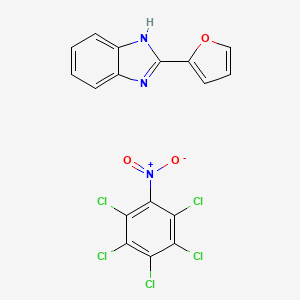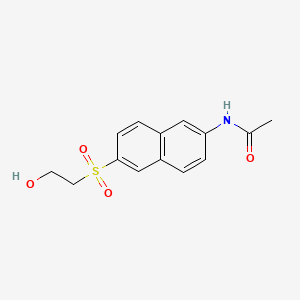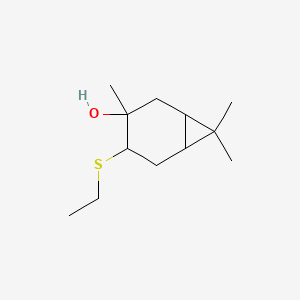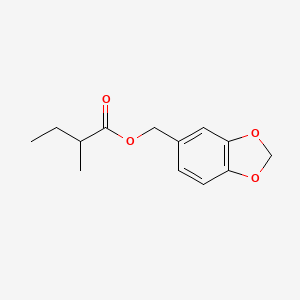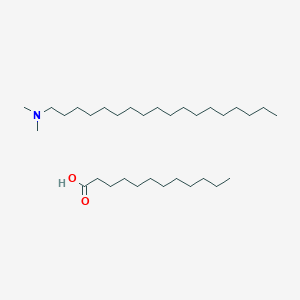
N,N-dimethyloctadecan-1-amine;dodecanoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N,N-dimethyloctadecan-1-amine;dodecanoic acid: is a compound that combines an amine and a fatty acid The amine component, N,N-dimethyloctadecan-1-amine, is a tertiary amine with a long hydrocarbon chain, while the dodecanoic acid is a saturated fatty acid
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of N,N-dimethyloctadecan-1-amine typically involves the alkylation of octadecan-1-amine with methyl iodide under basic conditions. The reaction is carried out in an inert atmosphere to prevent oxidation and other side reactions. The product is then purified through distillation or recrystallization.
Industrial Production Methods: Industrial production of N,N-dimethyloctadecan-1-amine involves large-scale alkylation reactions using continuous flow reactors. The process is optimized for high yield and purity, with careful control of reaction temperature, pressure, and reagent concentrations. The dodecanoic acid component is typically obtained from natural sources such as coconut oil or palm kernel oil through hydrolysis and purification processes.
Analyse Chemischer Reaktionen
Types of Reactions: N,N-dimethyloctadecan-1-amine undergoes various chemical reactions, including:
Oxidation: The amine group can be oxidized to form N-oxide derivatives.
Reduction: The compound can be reduced to primary or secondary amines under specific conditions.
Substitution: The amine group can participate in nucleophilic substitution reactions, forming quaternary ammonium salts.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or peracids are commonly used oxidizing agents.
Reduction: Lithium aluminum hydride (LiAlH4) or catalytic hydrogenation are typical reducing conditions.
Substitution: Alkyl halides or sulfonates are used as electrophiles in substitution reactions.
Major Products:
Oxidation: N,N-dimethyloctadecan-1-amine N-oxide.
Reduction: Octadecan-1-amine or N-methyloctadecan-1-amine.
Substitution: Quaternary ammonium salts with various alkyl groups.
Wissenschaftliche Forschungsanwendungen
Chemistry: N,N-dimethyloctadecan-1-amine is used as a surfactant and emulsifying agent in various chemical formulations. Its long hydrocarbon chain provides hydrophobic properties, while the amine group offers hydrophilic characteristics, making it useful in creating stable emulsions.
Biology: In biological research, this compound is used to study membrane interactions and protein-lipid interactions. Its amphiphilic nature allows it to integrate into lipid bilayers, making it a valuable tool for investigating cell membrane dynamics.
Medicine: N,N-dimethyloctadecan-1-amine has potential applications in drug delivery systems. Its ability to form micelles and liposomes can be exploited to encapsulate and transport hydrophobic drugs, enhancing their solubility and bioavailability.
Industry: In industrial applications, this compound is used in the production of detergents, fabric softeners, and antistatic agents. Its surfactant properties help reduce surface tension and improve the spreading and wetting of liquids.
Wirkmechanismus
The mechanism of action of N,N-dimethyloctadecan-1-amine involves its interaction with lipid membranes. The long hydrocarbon chain integrates into the lipid bilayer, while the amine group interacts with the polar head groups of the lipids. This interaction can alter membrane fluidity and permeability, affecting various cellular processes. In drug delivery, the compound forms micelles or liposomes that encapsulate drugs, protecting them from degradation and facilitating their transport across biological membranes.
Vergleich Mit ähnlichen Verbindungen
N,N-dimethyldodecan-1-amine: Similar structure but with a shorter hydrocarbon chain.
N,N-dimethylhexadecan-1-amine: Similar structure but with a slightly shorter hydrocarbon chain.
N,N-dimethyloctadecylamine: Another tertiary amine with a long hydrocarbon chain.
Uniqueness: N,N-dimethyloctadecan-1-amine is unique due to its specific chain length and the combination with dodecanoic acid. This combination provides a balance of hydrophobic and hydrophilic properties, making it particularly effective as a surfactant and emulsifying agent. Its specific interactions with lipid membranes also make it valuable in biological and medical research.
Eigenschaften
CAS-Nummer |
108797-82-6 |
|---|---|
Molekularformel |
C32H67NO2 |
Molekulargewicht |
497.9 g/mol |
IUPAC-Name |
N,N-dimethyloctadecan-1-amine;dodecanoic acid |
InChI |
InChI=1S/C20H43N.C12H24O2/c1-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21(2)3;1-2-3-4-5-6-7-8-9-10-11-12(13)14/h4-20H2,1-3H3;2-11H2,1H3,(H,13,14) |
InChI-Schlüssel |
IDQWJGMGKDWQLQ-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCCCCCCCCCCCCN(C)C.CCCCCCCCCCCC(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



